
GNE-049
Overview
Description
GNE-049 is a highly potent and selective inhibitor of the cyclic adenosine monophosphate response element binding protein (CREB) binding protein (CBP) and p300 bromodomains. It has shown significant potential in various scientific research applications, particularly in the fields of cancer biology and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-049 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
GNE-049 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: This compound can undergo substitution reactions, particularly at positions where functional groups are present
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
GNE-049 has a wide range of scientific research applications, including:
Epigenetics: this compound selectively inhibits the acetylation of histone H3 at lysine 27, which is a critical marker of enhancer activity.
Neurodegenerative Diseases: This compound has been explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease by preventing the aggregation of alpha-synuclein.
Mechanism of Action
GNE-049 exerts its effects by selectively inhibiting the bromodomains of CBP and p300. These bromodomains are critical for the acetylation of histones, which in turn regulates gene expression. By inhibiting these bromodomains, this compound blocks the transcriptional activity of key oncogenes such as MYC, leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
SGC-CBP30: This compound also targets the bromodomains of CBP and p300 and has been used in studies related to cancer and neurodegenerative diseases.
Uniqueness of GNE-049
This compound stands out due to its high selectivity and potency, particularly in inhibiting the CBP and p300 bromodomains. Its ability to penetrate the central nervous system and its favorable pharmacokinetic properties make it a promising candidate for further research and potential therapeutic applications .
Biological Activity
GNE-049 is a selective bromodomain inhibitor targeting the CBP/p300 proteins, which are crucial co-activators in various cellular processes, including transcription regulation related to cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings from various studies.
This compound primarily inhibits the bromodomains of CBP and p300, which play significant roles in acetylation processes that regulate gene expression. The compound exhibits high selectivity for CBP/p300 over other bromodomain-containing proteins, with reported IC50 values of 1.1 nM for CBP and 2.3 nM for p300 . By blocking the binding of acetylated lysines to these bromodomains, this compound disrupts the transcriptional co-activation of oncogenes and other target genes associated with cancer proliferation.
Inhibition of Cancer Cell Proliferation
This compound has demonstrated potent anti-proliferative effects in various prostate cancer (PCa) models. Notably, it reduces the growth of androgen receptor-positive (AR+) PCa cell lines significantly more than enzalutamide, a standard treatment for castration-resistant prostate cancer (CRPC) . In patient-derived xenograft (PDX) models, this compound effectively suppressed tumor growth by downregulating AR target genes such as KLK3 and TMPRSS2 .
Impact on Histone Acetylation
Research indicates that this compound effectively reduces histone acetylation marks associated with active transcription, particularly H3K27ac. This reduction correlates with decreased expression of oncogenes and inhibition of tumor growth in various cancer types . In vitro studies have shown that this compound can decrease H3K27ac levels in cultured cells, thus affecting overall gene expression profiles linked to tumorigenesis .
Case Studies and Experimental Data
- Prostate Cancer Models : In studies involving PDX models of prostate cancer, this compound treatment led to significant reductions in tumor size and weight compared to control groups. The compound's ability to inhibit AR signaling was highlighted as a critical mechanism underlying its anti-tumor activity .
- Neurodegenerative Disease Models : this compound has also been investigated for its effects on α-synuclein aggregation in dopaminergic neurons. It was shown to reduce α-synuclein accumulation significantly, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's .
- Inflammatory Conditions : In microglial cells treated with lipopolysaccharides (LPS), this compound inhibited H3K27ac deposition, demonstrating its role in modulating inflammatory responses through epigenetic reprogramming .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | IC50 Values (nM) | Effects Observed | Model Used |
---|---|---|---|
Prostate Cancer | 1.1 (CBP), 2.3 (p300) | Reduced AR target gene expression; tumor growth inhibition | PDX models |
Neurodegeneration | 4000-fold selectivity | Decreased α-synuclein aggregation | Primary dopaminergic neurons |
Inflammation | Not specified | Inhibited H3K27ac deposition | Microglial cells |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the IC₅₀ of GNE-049 in CBP inhibition studies?
- Methodological Answer : Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to quantify this compound's inhibitory potency against CBP. Ensure assays include controls for BRET and BRD4(1) off-target effects, as this compound exhibits IC₅₀ values of 1.1 nM (CBP), 12 nM (BRET), and 4200 nM (BRD4(1)) . Replicate experiments across multiple batches to account for variability in compound purity (>98.5%) and solvent stability.
Q. How should researchers design in vitro studies to evaluate this compound's cellular potency?
- Methodological Answer : Utilize the MV4-11 cell line to measure MYC expression inhibition via qPCR or RNA-seq, with an expected EC₅₀ of 14 nM . Include dose-response curves (0.1–1000 nM) and validate results using orthogonal methods like Western blotting for MYC protein levels. Optimize cell culture conditions to minimize confounding factors (e.g., serum starvation effects).
Q. What statistical approaches are appropriate for analyzing this compound's dose-response data?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀/EC₅₀ values. Use error bars representing standard deviation from triplicate experiments. For animal studies, employ ANOVA to compare pharmacokinetic (PK) parameters (e.g., brain-to-plasma ratio, Kp,uu = 0.43 at 250 mg/kg in rats) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's potency across prostate cancer cell lines (e.g., VCaP IC₅₀ >1 µM vs. LNCaP IC₅₀ = 7.0 µM)?
- Methodological Answer : Investigate cell-specific factors such as CBP/p300 expression levels, epigenetic regulation, or compensatory signaling pathways (e.g., ARV-110 resistance mechanisms). Use CRISPR-Cas9 to knock out CBP in resistant lines and reevaluate potency. Cross-reference findings with transcriptomic datasets to identify biomarkers of response .
Q. What strategies optimize this compound's CNS penetration while minimizing neurotoxicity observed in rodent models?
- Methodological Answer : Conduct toxicokinetic studies with graded dosing (30–250 mg/kg QD) to establish a therapeutic index. Monitor unbound drug concentrations in plasma and brain tissue to calculate Kp,uu. Consider prodrug formulations or blood-brain barrier (BBB) shuttle technologies to enhance selectivity .
Q. How does this compound's selectivity profile compare to next-generation CBP inhibitors like CBPD-409?
- Methodological Answer : Perform head-to-head assays in ER+ breast cancer models. CBPD-409, a PROTAC degrader derived from this compound, demonstrates >100-fold higher potency in VCaP, 22Rv1, and LNCaP cells. Evaluate degradation efficiency (DC₅₀) and off-target effects using proteome-wide mass spectrometry .
Q. Data Contradiction and Validation
Q. How should researchers validate this compound's target engagement when cellular outcomes conflict with biochemical data?
- Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm CBP binding in live cells. Correlate thermal stability shifts with functional readouts (e.g., MYC suppression). If contradictions persist, conduct RNAi rescue experiments to confirm on-target effects .
Q. What protocols ensure reproducibility in this compound's in vivo efficacy studies?
- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) with matched age, sex, and genetic backgrounds. Report PK parameters (Cmax, Tmax, AUC) and adhere to ARRIVE guidelines for experimental transparency. Publish raw data in supplementary materials to enable meta-analyses .
Q. Tables of Key Findings
Q. Guidance for Future Research
- Hypothesis Testing : Explicitly state whether results support, refute, or revise initial hypotheses (e.g., CBP inhibition as a senescence inducer in ER+ breast cancer) .
- Data Presentation : Separate raw data (appendix) from processed results (main text). Use tables/figures only for unique datasets to avoid redundancy .
- Ethical Compliance : Disclose CNS-related adverse events (e.g., hyperactivity in rats) in animal studies and justify dose escalation protocols .
Properties
IUPAC Name |
1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLECMNBTVASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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